molecular formula C15H14O2 B3010025 3',4'-Dimethylbiphenyl-3-carboxylic acid CAS No. 728919-21-9

3',4'-Dimethylbiphenyl-3-carboxylic acid

Cat. No.: B3010025
CAS No.: 728919-21-9
M. Wt: 226.275
InChI Key: QCNROSMDZFNPPB-UHFFFAOYSA-N
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Description

Synthesis via Suzuki-Miyaura Cross-Coupling

One of the most versatile and widely used methods for constructing the C-C bond between two aryl rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. gre.ac.ukmdpi.com This approach offers a convergent synthesis, allowing for the coupling of two functionalized aromatic rings. For the target molecule, two main retrosynthetic disconnections are plausible:

Route A: Coupling of a (3-carboxyphenyl)boronic acid with a halogenated 3,4-dimethylbenzene.

Route B: Coupling of a (3,4-dimethylphenyl)boronic acid with a 3-halobenzoic acid.

The general reaction involves the coupling of an aryl boronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. nih.gov A variety of palladium sources, ligands, and bases can be employed to optimize the reaction, which is typically carried out in a mixture of an organic solvent and water. nih.govlookchem.com

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl (B1667301) product and regenerate the catalyst. nih.gov Green synthesis approaches for similar biphenyl carboxylic acids have been developed using water-soluble catalysts, allowing the reaction to proceed at room temperature. researchgate.net

EntryAryl HalideAryl Boronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
14-Bromobenzoic acidPhenylboronic acidC60-TEGs/PdCl2 (0.05)K2CO3WaterRT95 researchgate.net
23-Bromobenzoic acid(4-methylphenyl)boronic acidC60-TEGs/PdCl2 (0.05)K2CO3WaterRT96 researchgate.net
34-Bromo-2-methylphenol(3-(methoxycarbonyl)phenyl)boronic acidPd(dppf)Cl2K2CO3Dioxane/H2O85- nih.gov
44-Bromobenzoyl chloridePhenylboronic acidPd2dba3 (5)K2CO3TolueneReflux- mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Synthesize Biphenyl Carboxylic Acid Derivatives.

Synthesis via Oxidation of a Precursor

An alternative synthetic route involves the selective oxidation of a methyl group on a 3,4'-dimethylbiphenyl (B1265720) precursor. This approach is contingent on the feasibility of selectively oxidizing one methyl group over the other. The liquid-phase oxidation of dimethylbiphenyl isomers to their corresponding dicarboxylic acids is a known industrial process, often utilizing a cobalt-bromide catalyst system. osti.gov For instance, 3,4-dimethylbiphenyl (B1359905) can be oxidized to biphenyl-3,4-dicarboxylic acid using oxygen in the presence of such a catalyst. osti.gov

This suggests that under controlled conditions, it may be possible to achieve mono-oxidation. The methyl group at the para position (the 4'-methyl group) is generally more susceptible to oxidation than one at a meta position. osti.gov The process typically involves reacting the dimethylbiphenyl compound with an oxygen source in a solvent like acetic acid, in the presence of a transition metal catalyst, such as cobalt or manganese salts. wipo.intgoogle.com

Key steps in this proposed route would be:

Synthesis of 3,4'-dimethylbiphenyl: This precursor can be synthesized via methods like the Suzuki-Miyaura coupling (e.g., 3-methylphenylboronic acid and 4-bromotoluene) or other classical coupling reactions.

Selective Oxidation: The 3,4'-dimethylbiphenyl is then subjected to controlled oxidation. Reaction conditions such as temperature, pressure, and reaction time would need to be carefully optimized to favor the formation of the monocarboxylic acid and minimize the production of the dicarboxylic acid or other byproducts. google.com

Properties

IUPAC Name

3-(3,4-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNROSMDZFNPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 3 ,4 Dimethylbiphenyl 3 Carboxylic Acid and Its Derivatives

Infrared (IR) and Raman Spectroscopic Probing of Vibrational Modes

The vibrational characteristics of 3',4'-Dimethylbiphenyl-3-carboxylic acid can be thoroughly investigated using Infrared (IR) and Raman spectroscopy. While a specific experimental spectrum for this compound is not publicly available, a detailed prediction of its key vibrational modes can be made based on the well-established spectroscopic characteristics of its constituent functional groups: a carboxylic acid, a disubstituted benzene (B151609) ring, and a trisubstituted benzene ring forming a biphenyl (B1667301) system.

In the solid state or concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization significantly influences the vibrational frequencies, particularly of the hydroxyl and carbonyl groups. The IR spectrum is expected to be dominated by the strong absorption bands of the polar carboxyl group, while Raman spectroscopy, being more sensitive to non-polar bonds, would be effective in probing the aromatic rings and C-C backbone vibrations.

The most prominent and diagnostically significant bands anticipated in the IR and Raman spectra are detailed below.

Key Predicted Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Notes
O-H Stretch (Carboxylic Acid Dimer) 2500-3300 (very broad, strong)Weak or not observedThis exceptionally broad and strong band in the IR is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. It often overlaps with C-H stretching bands.
C-H Stretch (Aromatic) 3000-3100 (medium to weak)3000-3100 (strong)Stretching vibrations of the C-H bonds on the two phenyl rings.
C-H Stretch (Methyl) 2850-3000 (medium)2850-3000 (medium)Symmetric and asymmetric stretching vibrations of the two -CH₃ groups.
C=O Stretch (Carboxylic Acid Dimer) 1680-1710 (strong)1680-1710 (medium)The carbonyl stretch is a very strong and sharp band in the IR. Its position in this range is indicative of conjugation with the aromatic ring and the presence of hydrogen bonding.
C=C Stretch (Aromatic Ring) 1450-1620 (multiple bands, medium to strong)1450-1620 (multiple bands, strong)These bands arise from the skeletal vibrations of the two benzene rings. Raman spectroscopy is particularly sensitive to these modes.
C-O Stretch (Carboxylic Acid) 1210-1320 (strong)WeakThis band is associated with the stretching of the C-O single bond of the carboxyl group and is often coupled with the in-plane O-H bend.
O-H Bend (Out-of-Plane) 900-960 (broad, medium)Not typically observedThis broad absorption, often referred to as the O-H wag, is another characteristic feature of carboxylic acid dimers.

The presence of conjugation between the carboxylic acid group and the biphenyl system is expected to lower the C=O stretching frequency compared to a non-conjugated aliphatic carboxylic acid. The exact positions of the aromatic C=C stretching and C-H bending modes would provide information on the substitution patterns of the phenyl rings.

X-ray Crystallographic Analysis of Single Crystals of this compound

A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, a direct and experimentally verified discussion of its crystal structure is not possible at this time. The following subsections, which rely on such data, cannot be completed with specific information for this compound.

Without experimental crystallographic data, the specific crystal packing motifs and the full range of intermolecular interactions for this compound remain undetermined.

An analysis of the solid-state conformation, including the dihedral angle between the two phenyl rings and the orientation of the carboxylic acid group relative to its attached ring, cannot be performed without an experimentally determined crystal structure.

While it is highly probable that the primary hydrogen bonding interaction would involve the formation of centrosymmetric dimers via the carboxylic acid groups [R₂²(8) motif], the specific details of how these dimers pack and whether other weaker interactions (such as C-H···O) contribute to a larger network cannot be confirmed without crystallographic data.

Chiroptical Spectroscopy for Chiral Derivatives of this compound (if applicable)

This section is not applicable for the parent compound, this compound, as it is an achiral molecule. The substitution pattern lacks both a stereocenter and the significant steric hindrance at the ortho-positions (2, 2', 6, 6') that would be required to restrict rotation about the biphenyl C-C bond and induce atropisomerism.

Furthermore, a review of the current scientific literature reveals no studies on the synthesis or chiroptical analysis (e.g., Circular Dichroism or Optical Rotatory Dispersion) of chiral derivatives of this compound.

Computational and Theoretical Investigations of 3 ,4 Dimethylbiphenyl 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for elucidating the intrinsic properties of a molecule at the electronic level. These methods provide a powerful lens through which the behavior of 3',4'-Dimethylbiphenyl-3-carboxylic acid can be predicted and understood, complementing experimental data.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the molecular and electronic structures of organic compounds due to its favorable balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, typically employing a hybrid functional like B3LYP with a basis set such as 6-311+G(d,p), are used to determine its most stable three-dimensional conformation through geometry optimization. nih.govrri.res.in

This optimization process yields crucial data on the molecule's geometric parameters. Key parameters for similar biphenyl (B1667301) structures are detailed below.

Table 1: Typical Geometric Parameters for Biphenyl Carboxylic Acid Derivatives from DFT Calculations

Parameter Description Typical Calculated Value
C-C (inter-ring) Bond length between the two phenyl rings ~1.48 Å
C=C (aromatic) Average bond length within the phenyl rings ~1.39 - 1.41 Å
C-C (methyl) Bond length between a ring carbon and a methyl carbon ~1.51 Å
C-C (carboxyl) Bond length between a ring carbon and the carboxyl carbon ~1.46 Å
C=O (carboxyl) Carbonyl bond length ~1.25 Å
C-O (carboxyl) Carbon-hydroxyl bond length ~1.28 Å

A critical parameter in biphenyl systems is the dihedral angle between the two aromatic rings, which is influenced by the steric hindrance of the substituents. For this compound, this angle dictates the extent of π-conjugation between the rings.

Furthermore, DFT is employed to map the electronic structure. The molecular electrostatic potential (MEP) surface is a key output, which identifies the electrophilic and nucleophilic regions of the molecule. For this compound, the MEP would show a region of high negative potential (red/yellow) around the electronegative oxygen atoms of the carboxylic acid group, indicating sites susceptible to electrophilic attack. Conversely, a positive potential (blue) would be localized around the acidic hydrogen of the carboxyl group, highlighting its role as a hydrogen bond donor. researchgate.net

Ab Initio Methods for High-Accuracy Calculations

While DFT is widely used, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer higher levels of theory for more accurate energy calculations, albeit at a greater computational expense. wayne.edu These methods are often considered the "gold standard" and are used to benchmark results from less computationally demanding methods like DFT. arxiv.org For this compound, a single-point energy calculation using a method like CCSD(T) on the DFT-optimized geometry would provide a highly reliable value for the molecule's ground-state electronic energy. arxiv.org This is particularly important for accurately determining reaction enthalpies or activation energies in theoretical studies of its chemical reactivity.

Conformational Analysis and Potential Energy Surfaces of the Biphenyl Moiety

The biphenyl moiety is not rigid; rotation can occur around the single bond connecting the two phenyl rings. Conformational analysis is used to explore the energy landscape associated with this rotation. This is achieved by calculating the molecule's potential energy surface (PES). gatech.edu

For this compound, a PES scan would be performed by systematically varying the dihedral angle between the two rings and calculating the energy at each step, allowing all other geometric parameters to relax. d-nb.info The resulting plot of energy versus dihedral angle would reveal the following:

Energy Minima: The dihedral angle corresponding to the most stable conformation(s) of the molecule.

Rotational Barriers: The energy required to rotate from one stable conformation to another. The height of these barriers indicates the flexibility of the biphenyl linkage at a given temperature.

The presence of methyl and carboxylic acid groups creates an asymmetric energy profile, with a global minimum at a specific non-planar conformation that minimizes steric repulsion while attempting to maximize π-conjugation.

Molecular Orbital Theory and Electronic Structure of this compound

Molecular Orbital (MO) theory provides deep insights into the electronic behavior and reactivity of a molecule. The most important orbitals in this context are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govmdpi.com

For this compound, the distribution of these orbitals can be predicted based on studies of similar molecules. nih.govrri.res.in

HOMO: The electron density of the HOMO is expected to be distributed across the π-system of the electron-rich dimethyl-substituted phenyl ring. This orbital represents the molecule's ability to donate electrons.

LUMO: The LUMO's electron density is likely concentrated on the benzoic acid moiety, particularly the electron-withdrawing carboxylic acid group. This orbital signifies the molecule's capacity to accept electrons.

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. nih.govresearchgate.net

Table 2: Calculated Quantum Chemical Descriptors for a Structurally Similar Compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov

Descriptor Formula Calculated Value (eV) Description
HOMO Energy (E_HOMO) - -6.0814 Energy of the highest occupied molecular orbital
LUMO Energy (E_LUMO) - -1.7466 Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) E_LUMO - E_HOMO 4.3347 Indicator of chemical reactivity and stability
Ionization Potential (I) -E_HOMO 6.0814 Energy required to remove an electron
Electron Affinity (A) -E_LUMO 1.7466 Energy released when an electron is added
Electronegativity (χ) (I + A) / 2 3.9140 Tendency to attract electrons
Chemical Hardness (η) (I - A) / 2 2.1674 Resistance to change in electron configuration
Chemical Softness (S) 1 / (2η) 0.2307 Reciprocal of hardness

A smaller HOMO-LUMO gap generally implies higher reactivity. eurjchem.com The values calculated for related compounds suggest that this compound is a moderately reactive molecule.

Spectroscopic Property Prediction (e.g., NMR shielding, IR frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results.

Infrared (IR) Frequencies: Theoretical IR spectra can be generated by performing a frequency calculation on the optimized geometry of the molecule. These calculations predict the vibrational modes and their corresponding frequencies and intensities. researchgate.net For this compound, key predicted absorptions would align with its functional groups.

Nuclear Magnetic Resonance (NMR) Shielding: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the NMR isotropic shielding constants for each nucleus. nih.gov These theoretical shielding values can be converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra, which is invaluable for structural confirmation.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Region/Type Predicted Wavenumber/Chemical Shift Assignment
IR O-H stretch 2500 - 3300 cm⁻¹ (broad) Carboxylic acid O-H
C-H stretch 2850 - 3100 cm⁻¹ Aromatic and methyl C-H
C=O stretch ~1710 cm⁻¹ Carboxylic acid C=O
C=C stretch 1450 - 1600 cm⁻¹ Aromatic ring stretching
¹H NMR δ (ppm) > 10 Carboxylic acid (-COOH)
δ (ppm) 7.0 - 8.2 Aromatic protons (Ar-H)
δ (ppm) ~2.3 Methyl protons (-CH₃)
¹³C NMR δ (ppm) > 170 Carboxylic acid carbon (-COOH)
δ (ppm) 120 - 150 Aromatic carbons (Ar-C)

Intermolecular Interaction Modeling (e.g., hydrogen bonding, π-stacking)

In the condensed phase (solid or liquid), the properties of this compound are heavily influenced by intermolecular interactions. Computational modeling can quantify the strength and nature of these forces.

Hydrogen Bonding: The most significant intermolecular interaction for this molecule is hydrogen bonding. The carboxylic acid functional group readily forms strong O-H···O hydrogen bonds. In the solid state, carboxylic acids typically form centrosymmetric dimers, where two molecules are linked by a pair of hydrogen bonds, creating a stable eight-membered ring motif known as an R22(8) ring. nih.govresearchgate.net Computational methods, particularly those including dispersion corrections (e.g., DFT-D3), can accurately model the geometry and binding energy of this dimer. mongoliajol.infocomporgchem.com

π-Stacking: The planar aromatic rings of the biphenyl system are capable of engaging in π-stacking interactions. These are non-covalent interactions that arise from electrostatic and dispersion forces between the π-electron clouds of adjacent molecules. Modeling these interactions is crucial for understanding the crystal packing of the compound. The strength and geometry (e.g., parallel-displaced or T-shaped) of these interactions can be calculated to provide a complete picture of the forces governing the solid-state architecture. uomphysics.net

Chemical Reactivity and Derivatization of 3 ,4 Dimethylbiphenyl 3 Carboxylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site for nucleophilic acyl substitution, readily undergoing esterification and amidation. These reactions are fundamental in modifying the polarity and biological activity of the molecule.

Esterification: The conversion of 3',4'-Dimethylbiphenyl-3-carboxylic acid to its corresponding esters can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com This is an equilibrium-driven process, often requiring the removal of water or the use of excess alcohol to drive the reaction to completion. masterorganicchemistry.comyoutube.com

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be employed, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method facilitates the formation of an activated intermediate that is readily attacked by the alcohol. organic-chemistry.org

Amidation: The formation of amides from this compound involves its reaction with a primary or secondary amine. Direct condensation of the carboxylic acid and amine requires high temperatures and is generally inefficient. diva-portal.org Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. nih.gov

Alternatively, peptide coupling agents are widely used to facilitate amide bond formation under milder conditions. bath.ac.uk Reagents such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) or carbodiimides (DCC, DIC) are effective in promoting the condensation of carboxylic acids and amines to yield the corresponding amides in moderate to excellent yields. nih.govnih.gov

Table 1: Predicted Esterification and Amidation Reactions
ReactantReagentsPredicted ProductReaction Type
This compound + MethanolH₂SO₄ (cat.), heatMethyl 3',4'-dimethylbiphenyl-3-carboxylateFischer Esterification
This compound + EthanolDCC, DMAPEthyl 3',4'-dimethylbiphenyl-3-carboxylateSteglich Esterification
This compound + Ammonia1. SOCl₂ 2. NH₃3',4'-Dimethylbiphenyl-3-carboxamideAmidation (via acyl chloride)
This compound + AnilineHATU, DIPEAN-phenyl-3',4'-dimethylbiphenyl-3-carboxamideAmidation (Peptide Coupling)

Functionalization of the Biphenyl (B1667301) Core of this compound

The biphenyl scaffold provides multiple sites for electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Direct halogenation (bromination or chlorination) of the biphenyl core can be achieved using elemental halogens (Br₂ or Cl₂) with a Lewis acid catalyst such as FeBr₃ or AlCl₃. rutgers.edu The incoming electrophile will be directed to positions activated by the electron-donating methyl groups and deactivated by the electron-withdrawing carboxylic acid group. Another approach for halogenation is the halodecarboxylation reaction, which involves the replacement of the carboxylic acid group with a halogen. nih.govprinceton.edu

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic rings is typically performed with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This powerful electrophilic substitution reaction is governed by the same directing effects mentioned for halogenation. The nitro group is a versatile functional group that can be subsequently reduced to an amine.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). rutgers.edulibretexts.org This reaction is reversible, and the sulfonic acid group can be removed by heating with dilute aqueous acid. rutgers.edu

The regiochemical outcome of electrophilic aromatic substitution on this compound is a result of the combined directing effects of the substituents on both rings.

Ring A (Carboxylic-substituted ring): The carboxylic acid group is a meta-director and a strong deactivator. Therefore, electrophilic attack on this ring will be disfavored and would occur at the positions meta to the -COOH group (positions 2 and 5).

Ring B (Dimethyl-substituted ring): The two methyl groups are ortho, para-directors and activators. The 3'-methyl group activates the 2', 4', and 6' positions. The 4'-methyl group activates the 3' and 5' positions. The combined effect of both methyl groups strongly activates the 2', 5', and 6' positions for electrophilic attack.

Given the strong activating nature of the two methyl groups compared to the deactivating carboxylic acid group, electrophilic substitution is predicted to occur preferentially on the dimethyl-substituted ring (Ring B), specifically at the most sterically accessible and electronically enriched positions (2' and 5').

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product(s)
BrominationBr₂, FeBr₃2'-Bromo-3',4'-dimethylbiphenyl-3-carboxylic acid and/or 5'-Bromo-3',4'-dimethylbiphenyl-3-carboxylic acid
NitrationHNO₃, H₂SO₄3',4'-Dimethyl-2'-nitrobiphenyl-3-carboxylic acid and/or 3',4'-Dimethyl-5'-nitrobiphenyl-3-carboxylic acid
SulfonationSO₃, H₂SO₄3-Carboxy-3',4'-dimethylbiphenyl-2'-sulfonic acid and/or 3-Carboxy-3',4'-dimethylbiphenyl-5'-sulfonic acid

Reductions and Oxidations of the Carboxylic Acid and Aromatic Rings

Reduction: The carboxylic acid group can be reduced to a primary alcohol, (3',4'-dimethylbiphenyl-3-yl)methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. Milder reducing agents such as borane (B79455) (BH₃) can also be used. The aromatic rings are generally resistant to reduction under these conditions.

Oxidation: The aromatic rings are stable to oxidation, but the benzylic methyl groups can be oxidized under harsh conditions. youtube.com Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) at elevated temperatures can lead to the oxidation of one or both methyl groups to carboxylic acids. osti.govlibretexts.org This would result in the formation of biphenyl dicarboxylic or tricarboxylic acids, such as 3'-carboxy-3-methylbiphenyl-4-carboxylic acid or 3,3',4'-biphenyltricarboxylic acid.

Heterocyclic Annulation Reactions Involving the Biphenyl Scaffold (if applicable)

Heterocyclic annulation involves the construction of a new heterocyclic ring fused to an existing scaffold. While annulation reactions are a broad class of transformations, there is limited specific literature describing such reactions on a this compound framework. dntb.gov.ua In principle, derivatives of this molecule could serve as precursors for building fused heterocyclic systems. For example, if an amino group were introduced onto the biphenyl core (e.g., via nitration and subsequent reduction), it could undergo condensation with the carboxylic acid moiety to form a lactam, or react with other reagents in cyclization reactions to form various fused heterocycles. However, specific examples involving this particular biphenyl scaffold are not well-documented. nih.gov

Lack of Publicly Available Research on the Coordination Chemistry of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the coordination chemistry of this compound as a ligand. While this compound is commercially available, it does not appear to have been utilized or characterized in the synthesis of metal complexes, metal-organic frameworks (MOFs), or coordination polymers (CPs) in publicly accessible studies.

The field of coordination chemistry extensively employs aromatic carboxylic acids as ligands to construct complex supramolecular architectures. Related biphenyl dicarboxylate and tetracarboxylate compounds, for instance, are well-documented as effective linkers in the formation of diverse coordination polymers and MOFs. These molecules can bridge multiple metal centers to create one-, two-, or three-dimensional networks with varied topologies and potential applications in areas such as catalysis and gas storage.

However, for the specific mono-carboxylic acid, this compound, there is no available data on its role in:

The design and synthesis of mononuclear, dinuclear, or polynuclear metal complexes.

Its application as a bridging or capping ligand in the formation of MOFs or CPs.

The principles of self-assembly involving this particular molecule.

The resulting topology or porosity of any potential frameworks.

Consequently, a detailed, scientifically accurate article adhering to the requested outline on the coordination chemistry of this compound cannot be generated at this time due to the lack of foundational research and experimental data in the scientific domain. Further investigation and synthesis by researchers would be required to explore and establish its properties as a ligand.

Coordination Chemistry of 3 ,4 Dimethylbiphenyl 3 Carboxylic Acid As a Ligand

Spectroscopic and Structural Characterization of Metal Complexes and MOFs

This section would have detailed the findings from various analytical techniques used to characterize metal complexes and MOFs of 3',4'-Dimethylbiphenyl-3-carboxylic acid. This would typically include:

Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate group to the metal center by observing shifts in the C=O and C-O stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic metal complexes in solution.

UV-Vis Spectroscopy: To study the electronic transitions within the ligand and the metal centers upon complexation.

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and MOFs.

Investigation of Coordination Modes and Ligand-Metal Interactions

This section would have focused on the specific ways in which the 3',4'-Dimethylbiphenyl-3-carboxylate ligand binds to metal ions and the nature of these interactions. Key aspects to be discussed would have included:

Coordination Modes of the Carboxylate Group: Detailing whether the carboxylate group acts as a monodentate, bidentate (chelating or bridging), or multidentate ligand.

Ligand-Metal Bond Characteristics: Analysis of the nature and strength of the bonds between the carboxylate oxygen atoms and the metal center, potentially supported by computational studies.

Due to the absence of published research on this compound in the context of coordination chemistry, it is not possible to provide the requested detailed and data-driven article. Further research in this specific area would be required to generate the necessary information.

Supramolecular Chemistry and Self Assembly of 3 ,4 Dimethylbiphenyl 3 Carboxylic Acid

Co-crystallization and Polymorphism Studies

Co-crystallization is a widely used technique in crystal engineering to modify the physicochemical properties of molecules. Biphenyl (B1667301) carboxylic acids are often used as co-formers in the design of new multi-component crystalline materials. Polymorphism, the ability of a compound to exist in more than one crystalline form, is also a critical area of study, as different polymorphs can have different properties. There are currently no published studies on the co-crystals or polymorphic forms of 3',4'-Dimethylbiphenyl-3-carboxylic acid. Such studies would provide valuable insights into its intermolecular interactions and potential for creating new materials with tailored properties.

Formation of Host-Guest Systems with this compound

The rigid, three-dimensional structure of biphenyl derivatives can make them suitable components for the construction of molecular hosts capable of encapsulating guest molecules. The specific shape and functional groups of this compound could potentially allow it to form well-defined cavities or channels in the solid state, leading to the formation of host-guest complexes. Research in this area would involve crystallizing the compound in the presence of various small molecule guests to explore its potential as a molecular host. To date, no such host-guest systems involving this specific molecule have been reported.

Role of Aromatic Stacking Interactions in Solid-State Architectures

In addition to hydrogen bonding, π-π stacking interactions between the biphenyl rings are expected to play a significant role in the solid-state packing of this compound. The relative orientation of the phenyl rings (the dihedral angle) and the arrangement of adjacent biphenyl units would be influenced by a combination of steric effects from the methyl groups and attractive forces from aromatic stacking. A detailed crystallographic analysis would be necessary to understand these interactions, but no such data is currently available.

Exploration of Research Applications for 3 ,4 Dimethylbiphenyl 3 Carboxylic Acid and Its Constructs

Advanced Materials Science Applications

The rigid, yet conformationally flexible, nature of the biphenyl (B1667301) backbone makes derivatives like 3',4'-Dimethylbiphenyl-3-carboxylic acid prime candidates for the construction of novel materials with specific functions.

Ligand Design for Coordination Polymers and Metal-Organic Frameworks in Gas Adsorption and Separation Research

Coordination Polymers (CPs) and a subclass of them, Metal-Organic Frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. globethesis.combldpharm.comglobethesis.com Carboxylic acids are frequently employed as ligands due to their ability to form strong, stable coordination bonds with metal centers. bldpharm.com

While direct research on this compound as a MOF ligand is not extensively documented, its structural motifs are highly relevant. The carboxylic acid group serves as the primary coordination site to connect with metal nodes. The dimethyl-substituted biphenyl backbone would then form the struts of the framework, defining the porous channels. The placement of the methyl groups on the 3' and 4' positions would influence the framework's geometry and the hydrophobicity of the pores, which can be fine-tuned to achieve selective gas adsorption.

Research on analogous biphenyl tetracarboxylate ligands has led to the creation of 3D coordination polymers with channels capable of selective gas uptake. rsc.org For example, MOFs constructed from different biphenyl-dicarboxylate linkers exhibit varied structural features, including one-, two-, and three-dimensional networks, some of which show potential as heterogeneous catalysts. acs.org The performance of these materials in gas separation is striking. Studies on polyimides containing biphenyl moieties, for instance, show that a contorted, non-linear shape can effectively hinder polymer chain packing, leading to increased gas permeability combined with good selectivity. mdpi.com This principle highlights how the specific geometry of the 3',4'-dimethylbiphenyl ligand could be exploited to design materials with superior gas separation capabilities.

Table 1: Gas Separation Performance of a Co(II)-based MOF

Gas Mixture Selectivity Factor (273 K) Selectivity Factor (298 K)
CO₂/N₂ 7.9 - 20.8 7.2 - 15.1
CO₂/CH₄ 2.5 - 4.8 -

This interactive table showcases the selective gas adsorption capabilities reported for certain Metal-Organic Frameworks, a potential application for frameworks synthesized with biphenyl carboxylic acid ligands.

Precursors for Functional Organic Materials (e.g., polymers, liquid crystals)

The rigid, elongated structure of the biphenyl moiety is a well-known mesogen—a fundamental component in molecules that can form liquid crystal phases. researchgate.net Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals, making them invaluable in technologies like displays and sensors. nih.gov

Thermotropic liquid crystalline polymers often incorporate biphenyl units into their main or side chains to induce the formation of ordered, yet fluid, mesophases. acs.orgtandfonline.com The structure of this compound, with its defined length and rigidity, makes it an excellent precursor for such materials. Through polymerization, this molecule could be integrated into a polymer backbone, where the biphenyl units would drive the self-assembly into liquid crystalline domains. The methyl and carboxylic acid groups would influence intermolecular interactions, affecting the thermal stability and the temperature range of the mesophases. nih.gov

Studies on various biphenyl derivatives confirm this potential. For example, new series of thermotropic liquid crystals based on biphenyl azomethine/ester linkages have been synthesized, demonstrating high thermal stability and broad nematic temperature ranges. nih.govsemanticscholar.org Similarly, star-shaped liquid crystals incorporating biphenyl ester units have been shown to exhibit enantiotropic nematic phases. scispace.com The synthesis of polymers from this compound could therefore lead to new materials with advanced optical or electronic properties suitable for a range of applications.

Catalysis-Related Research via Ligand Design

The biphenyl scaffold is a privileged structure in the field of catalysis, particularly for creating ligands that can induce high levels of selectivity in chemical reactions.

Development of Ligands for Homogeneous Catalysis

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, often leading to high activity and selectivity. mdpi.com A key area of research is asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction. Axially chiral biphenyls and binaphthyls are among the most successful ligand backbones for this purpose. nih.gov

Ligands derived from this compound could be developed for various catalytic applications. The biphenyl unit provides a rigid and sterically defined framework. By introducing coordinating groups (like phosphines) and leveraging the inherent chirality that can arise from restricted rotation in substituted biphenyls, highly effective ligands for asymmetric hydrogenation, carbonylation, and C-C bond-forming reactions can be designed. pnas.orgnih.govchemrxiv.org

The carboxylic acid group itself can serve as an anchoring point for further modification or can participate directly in catalytic cycles. Recent advancements have shown that carboxylic acids can be used as substrates in homogeneous catalysis without prior activation, opening up new synthetic pathways. researchgate.netnih.gov The electronic properties of the ligand, which influence the catalytic activity, can be fine-tuned by the electron-donating methyl groups on the biphenyl structure. mdpi.com The design of ligands where slight variations in steric and electronic properties can cause dramatic changes in reactivity and enantioselectivity is a central theme in modern catalysis. chemrxiv.org

Heterogenization Strategies for Catalytic Systems

While homogeneous catalysts are often highly effective, their separation from the product mixture can be difficult and costly. Heterogenization is a strategy that immobilizes a homogeneous catalyst onto a solid support, combining the high selectivity of the molecular catalyst with the ease of separation and recyclability of a heterogeneous system. researchgate.netrsc.org

Several methods can be employed to heterogenize a catalyst based on a this compound ligand. The carboxylic acid group provides a convenient handle for covalent attachment to a solid support, such as silica, alumina, or a polymer resin. Once anchored, the ligand can be coordinated with a metal center to create a solid-supported catalyst.

This approach has been successfully applied to various catalytic systems. For instance, molecular catalysts have been heterogenized within the pores of solid materials like zeolites and MOFs for reactions such as ethylene (B1197577) oligomerization. mdpi.com The use of macromolecular supports like dendrimers has also been explored, where catalyst moieties are attached to the periphery or core of the dendrimer, creating a size-enlarged catalyst that can be separated by filtration. researchgate.net By applying these strategies to ligands derived from this compound, researchers can develop robust, reusable catalysts for the efficient production of fine chemicals. researchgate.net

Future Research Trajectories and Broader Impact of 3 ,4 Dimethylbiphenyl 3 Carboxylic Acid Studies

Synergistic Methodologies in Synthesis and Characterization of Biphenyl (B1667301) Carboxylic Acids

Future advancements in the study of 3',4'-Dimethylbiphenyl-3-carboxylic acid and its analogs will heavily rely on the integration of innovative synthesis and characterization techniques. The development of more efficient and sustainable synthetic routes is a primary objective. Methodologies like the Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium complexes, have become a cornerstone for creating the biphenyl framework, allowing for the connection of various substituted boronic acids and aryl halides. ajgreenchem.comresearchgate.net Research is ongoing to improve these catalytic systems, for instance, by using water-soluble fullerene-supported nanocatalysts to create greener, more efficient processes that can be conducted in aqueous environments at room temperature. researchgate.net

Another key synthetic approach involves the oxidation of dimethylbiphenyl precursors. For example, biphenyl-3,4-dicarboxylic acid can be synthesized through the liquid-phase oxidation of 3,4-dimethylbiphenyl (B1359905), demonstrating a direct route to functionalizing the biphenyl core. osti.gov The choice of solvent and catalyst in such reactions, including Friedel-Crafts acetylation and subsequent oxidation, can significantly influence isomer selectivity and yield. researchgate.net

A synergistic approach combines these sophisticated synthetic methods with advanced analytical characterization. Techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compounds. ajgreenchem.com Combining these characterization tools with computational studies, such as Density Functional Theory (DFT) calculations, can provide deeper insights into reaction mechanisms and the relative stabilities of different isomers, guiding the optimization of synthetic protocols. researchgate.net This integrated strategy, merging synthesis with in-depth characterization and computational modeling, will accelerate the discovery and development of novel biphenyl carboxylic acids with desired properties.

Key Synthesis Strategies for Biphenyl Carboxylic Acid Scaffolds

Synthesis MethodDescriptionKey Features
Suzuki-Miyaura CouplingA palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. ajgreenchem.comacs.orgHigh versatility, good yields, and tolerance for a wide range of functional groups. ajgreenchem.com
Oxidation of Alkyl BiphenylsDirect oxidation of methyl groups on the biphenyl scaffold to carboxylic acids, often using catalysts like cobalt bromide. osti.govA direct functionalization method, useful for converting readily available precursors. osti.gov
Friedel-Crafts Acetylation & OxidationIntroduction of an acetyl group onto the biphenyl ring, followed by oxidation to a carboxylic acid. researchgate.netAllows for regioselective functionalization based on reaction conditions like solvent and temperature. researchgate.net
Nickel-Catalyzed CouplingCoupling of halogen-substituted benzenedicarboxylic acid esters using a nickel-phosphine complex catalyst. google.comProvides a route to biphenyltetracarboxylic acids and their derivatives. google.com

Interdisciplinary Research Opportunities for this compound

The structural motif of this compound positions it as a valuable candidate for exploration across multiple scientific disciplines. Biphenyl structures are recognized as crucial intermediates in organic chemistry and are foundational to a wide array of compounds with significant pharmacological activities. researchgate.net

In medicinal chemistry and pharmacology , substituted biphenyl carboxylic acids have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. ajgreenchem.com For instance, libraries of small-molecule biphenyl carboxylic acids have been synthesized and screened for their anticancer activity against breast cancer cell lines. ajgreenchem.com The carboxylic acid group often enhances the polarity and hydrophilicity of molecules, which can positively affect their bioavailability. ajgreenchem.com Future research could involve screening this compound and its derivatives for various biological activities, such as inhibiting specific enzymes or receptors. This would necessitate collaboration between synthetic chemists, biochemists, and pharmacologists to design, synthesize, and evaluate these compounds.

In materials science , the rigid biphenyl scaffold is a key building block for liquid crystals, functional polymers, and metal-organic frameworks (MOFs). researchgate.netacs.org The specific substitution pattern and functional groups of this compound could be exploited to create novel materials with unique optical, thermal, or electronic properties. This opens up collaborative opportunities with materials scientists and engineers to develop new polymers or organic light-emitting diodes (OLEDs). ajgreenchem.com

In agrochemical research , biphenyl derivatives have been utilized in the development of fungicides, herbicides, and insecticides. researchgate.net The unique substitution pattern of this compound could be investigated for potential applications in crop protection, requiring joint efforts between organic chemists and agricultural scientists.

Long-term Research Vision for Substituted Biphenyl Carboxylic Acid Scaffolds

The long-term vision for research on substituted biphenyl carboxylic acid scaffolds, including this compound, is centered on harnessing their structural versatility for systematic scientific discovery and application. A key goal is the development of robust and scalable synthetic strategies that are also environmentally benign. researchgate.net This includes advancing pathways that utilize renewable, bio-derived feedstocks to produce biphenyl platform chemicals, reducing the reliance on fossil fuels. acs.org

A significant part of this vision involves the creation of extensive and diverse libraries of biphenyl compounds. ajgreenchem.com By systematically varying the substitution patterns on the biphenyl core, researchers can conduct high-throughput screening to identify molecules with specific biological activities or material properties. This "diversity-oriented synthesis" approach accelerates the discovery of new drug candidates, agrochemicals, and functional materials. rsc.org

Furthermore, the biphenyl carboxylic acid framework serves as an ideal scaffold for designing multifunctional molecules. mdpi.com The ability to rationally derivatize the scaffold allows for precise control over the spatial arrangement of different functional groups, which is crucial for applications in drug delivery, diagnostics, and catalysis. mdpi.com The ultimate goal is to establish a comprehensive understanding of the structure-property relationships within this class of compounds. This knowledge will enable the de novo design of biphenyl-based molecules with tailored functions, from highly selective therapeutics that target specific biological pathways to advanced materials with programmed properties for next-generation technologies.

Q & A

Q. What are the optimal synthetic routes for 3',4'-Dimethylbiphenyl-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling between 3-bromobenzoic acid derivatives and 3,4-dimethylphenylboronic acid, followed by carboxyl group protection/deprotection steps. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (e.g., DMF or THF), and temperature (80–120°C). Evidence from structurally similar biphenylcarboxylic acids suggests that yields >70% are achievable under inert atmospheres with rigorous exclusion of moisture . Side products may arise from incomplete coupling or decarboxylation, requiring purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Verify substitution patterns (e.g., aromatic proton splitting for 3',4'-dimethyl groups) and carboxyl proton absence (indicative of deprotonation) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% formic acid to assess purity (>95%). Mass spectrometry ([M-H]⁻ ion expected) confirms molecular weight .
  • Melting Point : Compare observed mp (e.g., 164–169°C for analogs) to literature values to detect impurities .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly in ethanol. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (<1% DMSO to avoid cytotoxicity). Precipitation issues in acidic conditions (pH <5) necessitate pH adjustment or surfactant use .

Advanced Research Questions

Q. How does the stereoelectronic environment of the 3',4'-dimethyl groups influence the compound’s reactivity in catalytic reactions?

  • Methodological Answer : The methyl groups induce steric hindrance and electronic effects (via hyperconjugation), which can slow down electrophilic substitution but enhance regioselectivity in cross-coupling reactions. Computational modeling (DFT studies) can map electron density distribution, while kinetic experiments (e.g., varying substituents in Suzuki couplings) quantify steric effects. Contrast with analogs like 3',5'-dimethyl derivatives to isolate electronic vs. steric contributions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, concentration ranges) or impurities. To validate findings:
  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) across independent replicates.
  • Counter-Screening : Use structurally related inactive analogs (e.g., 4'-methoxy derivatives) as negative controls.
  • Meta-Analysis : Compare data from peer-reviewed studies (e.g., PubChem BioAssay entries) to identify consensus mechanisms .

Q. How can researchers develop a robust analytical method for quantifying trace impurities in this compound batches?

  • Methodological Answer : Employ UPLC-PDA/QDa with the following parameters:
  • Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
  • Gradient : 5–95% acetonitrile in 0.1% ammonium formate over 8 minutes.
  • Detection : PDA (210–400 nm) and QDa for mass confirmation.
    Validate method specificity, linearity (R² >0.999), and LOD/LOQ (e.g., 0.1 µg/mL) per ICH guidelines. Reference standards for common impurities (e.g., decarboxylated byproducts) should be synthesized or sourced from pharmacopeial suppliers .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound in drug discovery?

  • Methodological Answer : Key challenges include:
  • Conformational Rigidity : The biphenyl backbone restricts rotational freedom, complicating docking studies. Use X-ray crystallography or NOESY NMR to determine preferred conformers.
  • Metabolic Stability : Methyl groups may enhance lipophilicity but reduce solubility. Balance via prodrug strategies (e.g., esterification of the carboxyl group) .
  • Off-Target Effects : Screen against panels of kinases or GPCRs to identify selectivity issues early.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.